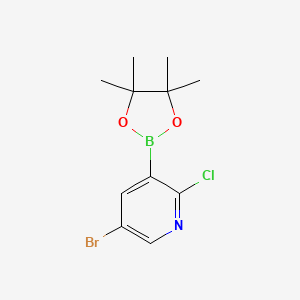

5-Brom-2-chlor-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin

Übersicht

Beschreibung

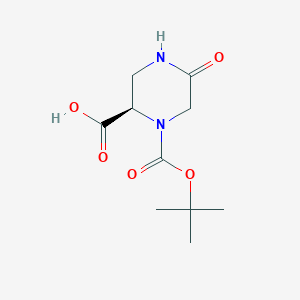

5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a halogenated pyridine derivative with a boronic acid ester group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

Boronic Acid Ester Formation: The compound can be synthesized by reacting 5-bromo-2-chloropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Halogenation: The initial pyridine derivative can be halogenated using bromine and chlorine sources under controlled conditions to introduce the bromo and chloro substituents.

Industrial Production Methods: Industrial production typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common.

Types of Reactions:

Cross-Coupling Reactions: This compound is often used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced, depending on the desired product.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium acetate), and aryl boronic acids.

Nucleophilic Substitution: Strong nucleophiles (e.g., amines, alcohols) and suitable solvents.

Oxidation/Reduction: Common oxidizing agents (e.g., KMnO4) or reducing agents (e.g., LiAlH4).

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.

Substituted Pyridines: From nucleophilic substitution reactions.

Oxidized/Reduced Derivatives: Depending on the specific reaction conditions.

Chemistry:

Synthetic Intermediate: Used as a building block in the synthesis of complex organic molecules.

Catalyst: Employed in catalytic cycles for cross-coupling reactions.

Biology:

Probes and Sensors: Utilized in the development of fluorescent probes and sensors for biological imaging.

Medicine:

Drug Development: Potential use in the design of pharmaceuticals targeting various diseases.

Industry:

Material Science: Application in the creation of advanced materials with specific electronic or optical properties.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Diese Verbindung ist ein wichtiges Zwischenprodukt in der organischen Synthese . Sie wird zur Herstellung verschiedener Verbindungen verwendet, darunter neue Pyridazino[4,5-b]indol-4-one und Pyridazin-3(2H)-on-Analoga .

Suzuki–Miyaura-Kupplung

Die Verbindung ist in der Suzuki–Miyaura-Kupplung, einer weit verbreiteten, durch Übergangsmetalle katalysierten Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion, von großem Wert . Die Bor-Gruppierung kann in eine Vielzahl von funktionellen Gruppen umgewandelt werden .

Protodeboronierung

Die Verbindung kann eine katalytische Protodeboronierung durchlaufen, ein Prozess, der die Entfernung der Bor-Gruppierung beinhaltet . Dieser Prozess ist nützlich bei der formalen Anti-Markovnikov-Alken-Hydromethylierung, einer wertvollen Transformation .

Medizin

Die Verbindung hat Anwendungen im Bereich der Medizin . Sie ist ein wichtiges Zwischenprodukt für die Synthese cholinerger Medikamente, die gastrointestinale Erkrankungen behandeln können .

DYRK1A-Inhibitoren

Die Verbindung wird zur Synthese von DYRK1A-Inhibitoren verwendet . DYRK1A ist eine Proteinkinase, die an mehreren Krankheiten beteiligt ist, darunter Alzheimer-Krankheit, Down-Syndrom und Krebs .

Positronen-Emissions-Tomographie (PET) Radioligand

Die Verbindung kann zur Herstellung von PET-Radioliganden verwendet werden . PET ist eine Art von bildgebender Untersuchung, die dazu beiträgt, die Funktionsweise von Geweben und Organen aufzudecken .

Wirkmechanismus

Target of Action

The primary target of this compound is the formation of carbon-carbon bonds in organic synthesis . It is often used as a reagent in Suzuki-Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves the coupling of an organoboron compound with an organic halide, in this case, 5-Bromo-2-chloropyridine-3-boronic acid pinacol ester, in the presence of a palladium catalyst . The reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway is crucial in the synthesis of biaryl compounds, which are key structural components in many pharmaceuticals and natural products .

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment , which could impact its bioavailability.

Result of Action

The result of the compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including biaryl compounds .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters, such as 5-Bromo-2-chloropyridine-3-boronic acid pinacol ester, is considerably accelerated at physiological pH . Additionally, the presence of a palladium catalyst is crucial for the compound’s action in Suzuki-Miyaura cross-coupling reactions .

Vergleich Mit ähnlichen Verbindungen

6-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but different position of halogens.

2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a methoxy group instead of a chloro group.

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Contains a pyrrolopyridine core instead of a simple pyridine ring.

Uniqueness: 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its combination of halogen substituents and boronic acid ester group, which provides versatility in synthetic applications and reactivity.

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPNFCNVWLQZBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BBrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660635 | |

| Record name | 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-79-6 | |

| Record name | 5-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3R)-N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-3-[(1R,3'R)-3'-methylspiro[indene-1,4'-piperidine]-1'-yl]-1-propan-2-ylcyclopentane-1-carboxamide](/img/structure/B1498112.png)

![3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1498120.png)

![(6S,9S)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B1498122.png)

![[5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol;(E)-but-2-enedioic acid](/img/structure/B1498130.png)